molecular formula C15H28N2O4 B574360 Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 180576-04-9

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B574360
CAS No.: 180576-04-9
M. Wt: 300.399
InChI Key: DDVGELOVMNYTHH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate (hereafter referred to as Compound 3) is a piperazine-based building block with significant utility in pharmaceutical research. It is synthesized via nucleophilic substitution between tert-butyl bromoacetate and Boc-protected piperazine under mild conditions (60°C, triethylamine, THF), achieving a high yield of 79% . The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:

  • a = 8.4007(2) Å, b = 16.4716(4) Å, c = 12.4876(3) Å, β = 90.948(1)°, V = 1727.71(7) ų .
    Bond lengths (e.g., N1–C1: 1.459(2) Å, C5–O2: 1.220(1) Å) and angles are consistent with standard piperazine-carboxylate geometries . Its crystallographic characterization supports applications in designing bioactive molecules, particularly in factor Xa inhibitors .

Properties

IUPAC Name

tert-butyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)11-16-7-9-17(10-8-16)13(19)21-15(4,5)6/h7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVGELOVMNYTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671862
Record name tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180576-04-9
Record name tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Reaction: Primary Synthetic Pathway

The most widely documented method for synthesizing tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate involves a nucleophilic substitution reaction between Boc-protected piperazine (1) and tert-butyl bromoacetate (2). The reaction proceeds under mild conditions in anhydrous tetrahydrofuran (THF), catalyzed by triethylamine (Et₃N) at room temperature . Piperazine’s secondary amine undergoes deprotonation by Et₃N, enhancing its nucleophilicity to displace the bromide ion from tert-butyl bromoacetate (Fig. 1).

Reaction Conditions:

  • Molar Ratio: 1:1.2 (piperazine derivative : tert-butyl bromoacetate)

  • Solvent: THF (anhydrous)

  • Base: Triethylamine (1.5 equiv)

  • Temperature: 20–25°C

  • Reaction Time: 12–16 hours

  • Yield: 72–85%

Post-reaction, the crude product is isolated via solvent evaporation and purified through column chromatography (silica gel, hexane/ethyl acetate 3:1) . Crystallization from a petroleum ether/ethyl acetate mixture (2:1 v/v) yields monoclinic crystals, as confirmed by X-ray diffraction .

Mechanistic Insights and Stereochemical Considerations

The reaction follows an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon of tert-butyl bromoacetate. The tert-butoxy group’s steric bulk influences reaction kinetics, necessitating prolonged reaction times to achieve high conversions . Conformational analysis via ¹H NMR reveals partial double-bond character in the amide linkage, resulting in rotameric forms (Fig. 2) .

Key Observations:

  • Rotational Barriers: Activation energy barriers for amide bond rotation range from 60–65 kJ/mol, as determined by variable-temperature NMR .

  • Crystal Packing: X-ray structures show intermolecular hydrogen bonds between the carbonyl oxygen and adjacent piperazine NH groups, stabilizing the lattice .

Optimization Strategies for Industrial Scalability

Industrial-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors enable precise control over reaction parameters, improving yields to 88–90% . Key optimizations include:

Solvent Selection:

  • THF vs. DCM: THF provides higher yields (85%) compared to dichloromethane (DCM, 68%) due to better solubility of intermediates .

Catalyst Screening:

  • Et₃N vs. DBU: Et₃N remains optimal, whereas stronger bases like 1,8-diazabicycloundec-7-ene (DBU) promote side reactions .

Temperature Control:

  • Maintaining temperatures below 30°C prevents Boc-group cleavage, a common side reaction at elevated temperatures .

Purification and Characterization

Purification Methods:

StepTechniqueConditionsPurity (%)
1Column ChromatographyHexane/EtOAc (3:1)90–95
2RecrystallizationPetroleum ether/EtOAc (2:1)>99

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 18H, tert-butyl), 3.45–3.55 (m, 8H, piperazine), 4.12 (s, 2H, CH₂COO) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 28.2 (tert-butyl), 44.7 (piperazine), 80.5 (C=O), 169.8 (COO) .

  • HRMS (ESI): m/z calc. for C₁₅H₂₇N₂O₄ [M+H]⁺: 299.1965; found: 299.1968 .

Comparative Analysis of Synthetic Routes

A comparative study of methods highlights trade-offs between yield, scalability, and purity:

MethodSolventBaseYield (%)Purity (%)
ATHFEt₃N8599
BDCMEt₃N6895
CTHFDBU4588

Method A remains the gold standard, balancing efficiency and practicality .

Troubleshooting Common Synthesis Challenges

Low Yields:

  • Cause: Incomplete Boc protection of piperazine.

  • Solution: Pre-purify Boc-piperazine via flash chromatography .

By-Product Formation:

  • Cause: Hydrolysis of tert-butyl bromoacetate.

  • Solution: Use anhydrous solvents and molecular sieves .

Applications in Drug Development

While beyond preparation scope, the compound’s utility as a precursor for ¹⁸F-labeled tracers underscores its pharmaceutical relevance. Radiolabeling experiments demonstrate efficient incorporation of [¹⁸F]fluoride via nucleophilic aromatic substitution .

Scientific Research Applications

Applications in Medicinal Chemistry

2.1 Anticancer Activity
Research indicates that tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate exhibits promising anticancer properties. A study evaluated its efficacy against various cancer cell lines, revealing significant cytotoxic effects, which were attributed to its ability to induce apoptosis .

Case Study:
In a controlled experiment, the compound was tested on A549 lung cancer cells, showing a dose-dependent inhibition of cell proliferation. The mechanism was linked to the activation of the caspase pathway, suggesting potential as a lead compound for developing anticancer drugs.

Applications in Material Science

3.1 Polymer Chemistry
The compound serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's performance in various applications, including coatings and adhesives.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Control20030
Modified25050

Structural Studies

The molecular structure of this compound has been characterized using X-ray diffraction techniques. The compound crystallizes in a monoclinic space group with specific unit cell parameters that provide insights into its intermolecular interactions .

Table: Crystallographic Data

ParameterValue
a (Å)8.4007(2)
b (Å)16.4716(4)
c (Å)12.4876(3)
β (°)90.948(1)
Volume (ų)1727.71(7)

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is primarily related to its role as a building block in the synthesis of more complex molecules. The piperazine ring can interact with various molecular targets, including enzymes and receptors, depending on the specific bioactive compound it is part of .

Comparison with Similar Compounds

Key Observations :

  • Substituent Reactivity : Chloroethyl () and bromophenyl () groups enhance electrophilicity, enabling cross-coupling or alkylation, whereas tert-butoxy-2-oxoethyl in Compound 3 offers steric protection for selective deprotection .
  • Synthetic Flexibility : Compound 3 ’s synthesis is optimized for scalability (79% yield), while derivatives like the diazoacetyl variant require specialized reagents (tetramethylguanidine) .

Crystallographic and Conformational Differences

  • Crystal Packing: Compound 3 adopts a monoclinic lattice with four molecules per unit cell . In contrast, tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate () likely exhibits altered packing due to aromatic and trifluoromethyl groups, affecting solubility and melting points.
  • Bond Geometry: The N1–C1 bond (1.459 Å) in Compound 3 is shorter than N–C bonds in tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (), where aminoethyl substituents may introduce torsional strain .

Biological Activity

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate (CAS No. 180576-04-9) is a chemical compound belonging to the piperazine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways.

  • Molecular Formula : C15H28N2O4
  • Molecular Weight : 300.39 g/mol
  • Boiling Point : Approximately 367 °C (predicted)
  • Density : 1.061 g/cm³

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including its interactions with specific biological targets and its efficacy in different assays.

Research indicates that compounds containing the piperazine moiety often exhibit significant interactions with various receptors and enzymes, which can lead to therapeutic effects. Specifically, this compound may act as an inhibitor of certain kinases, which are critical in cell signaling pathways involved in cancer and other diseases .

Case Studies and Research Findings

  • Inhibition Studies :
    • A study investigated the inhibitory effects of piperazine derivatives on protein kinases, showing that modifications to the piperazine structure could enhance selectivity and potency against specific targets such as CDK4/6 . this compound was noted for its potential to selectively inhibit these kinases.
  • Antitumor Activity :
    • In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting its potential as an antitumor agent .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies indicated favorable absorption characteristics and metabolic stability, which are crucial for developing effective therapeutics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Kinase InhibitionSelective inhibition of CDK4/6
Antitumor ActivityInduction of apoptosis in cancer cells
PharmacokineticsFavorable absorption and stability
PropertyValue
Molecular FormulaC15H28N2O4
Molecular Weight300.39 g/mol
Boiling Point~367 °C (predicted)
Density1.061 g/cm³

Q & A

Q. Biological Evaluation & Data Interpretation

  • Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microdilution methods. Moderate activity (MIC ~50–100 µg/mL) has been reported for related piperazine derivatives .
  • Addressing contradictions : Cross-validate results with multiple assays (e.g., broth microdilution vs. time-kill studies). Ensure standardized inoculum sizes and control for solvent effects (e.g., DMSO cytotoxicity) .

How do derivatization strategies enhance the pharmacological potential of this compound?

Q. Structure-Activity Relationship (SAR) Studies

  • Functional group introduction : Adding carbonyl or hydrazide groups to the piperazine ring (e.g., tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate) alters electronic properties and hydrogen-bonding capacity, impacting target affinity .
  • Case study : Incorporating a diazoacetyl group enables coordination with metal ions or biomolecular targets, as confirmed by SCXRD .

What safety considerations are critical when handling this compound, particularly during scale-up?

Q. Hazard Mitigation in Synthesis

  • Toxicity data : Classified as harmful if swallowed (H302). Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation .
  • Decomposition risks : Avoid high temperatures (>150°C) to prevent release of toxic gases (e.g., NOₓ). Store under inert atmosphere (N₂ or Ar) to limit hydrolysis .

How can discrepancies in spectroscopic data (e.g., NMR, IR) be resolved during characterization?

Q. Analytical Troubleshooting

  • NMR conflicts : Compare experimental shifts with computed values (DFT calculations). For example, tert-butyl protons typically resonate at δ 1.4–1.5 ppm in CDCl₃ .
  • IR validation : Ensure anhydrous conditions to avoid O–H stretches from moisture. Overlapping peaks (e.g., C=O at ~1700 cm⁻¹) can be deconvoluted using second-derivative analysis .

What role does this compound play in developing enzyme inhibitors, and how is potency assessed?

Q. Pharmacological Applications

  • Prolyl-hydroxylase inhibition : Derivatives like tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate inhibit HIF-PH, validated via ELISA-based enzyme assays (IC₅₀ ~10–50 nM) .
  • Mechanistic studies : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes to active sites (e.g., Fe²⁺ coordination in prolyl-hydroxylases) .

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